molecular formula C15H16Cl2N2O3 B2993799 Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 292853-08-8

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2993799
CAS RN: 292853-08-8
M. Wt: 343.2
InChI Key: ZFGSBLDPIBIRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16Cl2N2O3 and its molecular weight is 343.2. The purity is usually 95%.
BenchChem offers high-quality Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has focused on the synthesis of heterocyclic derivatives using oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds have applications in pharmaceuticals and agrochemicals due to their potential biological activities (Bacchi et al., 2005).

Biginelli Reaction Products

The compound is utilized in the synthesis of new 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction. These pyrimidine derivatives are precursors for further chemical transformations into novel organic compounds with potential as biological agents (Terentjeva et al., 2013).

Chalcone Derivatives

Another application is in the synthesis of chalcone derivatives, which are important in the development of new compounds with anticancer and antimicrobial properties. The base-catalyzed Claisen-Schmidt condensation reaction is used for their production, demonstrating the versatility of this compound in creating biologically active molecules (Salian et al., 2018).

Antimicrobial Activity

Pyrimidine-5-carboxylate derivatives synthesized from the compound have shown significant inhibition on bacterial and fungal growth, highlighting its importance in the development of new antimicrobial agents. This underscores the compound's utility in addressing global health challenges by providing a basis for novel antimicrobial therapies (Akbari et al., 2008).

properties

IUPAC Name

propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-7(2)22-14(20)12-8(3)18-15(21)19-13(12)10-5-4-9(16)6-11(10)17/h4-7,13H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSBLDPIBIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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